L-Fenilalanina (anillo-13C6)

Descripción general

Descripción

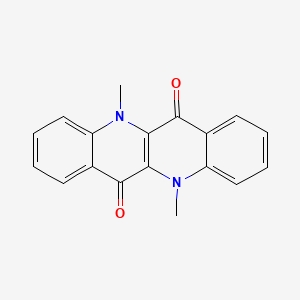

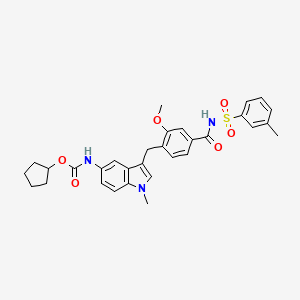

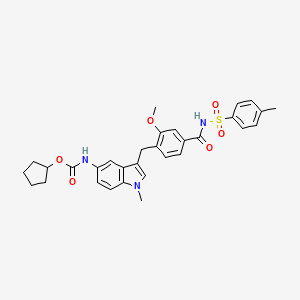

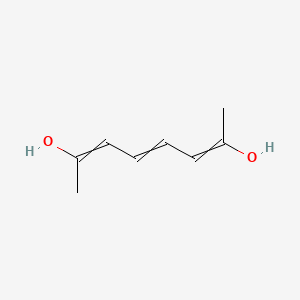

L-Fenilalanina-13C6, también conocido como ácido (S)-2-amino-3-fenilpropiónico-13C6, es un compuesto marcado con isótopos estables de L-Fenilalanina. Este compuesto es un aminoácido aromático esencial que juega un papel crucial en la síntesis de proteínas y varios procesos metabólicos. La etiqueta “13C6” indica que seis átomos de carbono en el anillo fenilo son reemplazados por el isótopo carbono-13, lo que lo hace útil para rastrear y estudiar las vías metabólicas en la investigación científica .

Aplicaciones Científicas De Investigación

L-Fenilalanina-13C6 tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Utilizado como trazador en estudios metabólicos para comprender las vías de biosíntesis y degradación de la fenilalanina.

Biología: Empleado en estudios de síntesis de proteínas y metabolismo de aminoácidos.

Mecanismo De Acción

L-Fenilalanina-13C6 ejerce sus efectos participando en las mismas vías metabólicas que la L-Fenilalanina no marcada. Es un precursor para la síntesis de neurotransmisores como la dopamina, la norepinefrina y la epinefrina. El compuesto marcado permite a los investigadores rastrear estas vías y estudiar la cinética y la distribución de la fenilalanina y sus metabolitos en los sistemas biológicos . Los objetivos moleculares incluyen enzimas como la fenilalanina hidroxilasa y la descarboxilasa de aminoácidos aromáticos .

Compuestos Similares:

L-Tirosina-13C6: Otro aminoácido marcado utilizado para estudiar las vías metabólicas.

L-Fenilalanina-d5: Una versión marcada con deuterio de la fenilalanina utilizada en aplicaciones de investigación similares.

L-Triptofano-13C11: Un aminoácido aromático marcado utilizado para estudiar la síntesis y el metabolismo de proteínas.

Singularidad: L-Fenilalanina-13C6 es única debido a su etiquetado específico del anillo fenilo con isótopos de carbono-13, lo que proporciona información detallada sobre el destino metabólico de la fenilalanina. Esta especificidad permite el seguimiento y la cuantificación precisos en los estudios metabólicos, lo que lo convierte en una herramienta valiosa en la investigación .

Análisis Bioquímico

Biochemical Properties

L-Phenylalanine (ring-13C6) plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the Phe-to-Tyr conversion process . The nature of these interactions is complex and involves changes in spatial distributions of standard amino acids in the tissue .

Cellular Effects

L-Phenylalanine (ring-13C6) has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed that L-Phenylalanine (ring-13C6) shows higher abundances in viable tumor regions compared to non-viable regions .

Molecular Mechanism

The molecular mechanism of L-Phenylalanine (ring-13C6) involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The overall enrichment of L-Phenylalanine (ring-13C6) showed a delayed temporal trend in tumor caused by the Phe-to-Tyr conversion process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Phenylalanine (ring-13C6) change over time. The highest abundance of L-Phenylalanine (ring-13C6) was detected in tumor tissue at 10 minutes after tracer injection and decreased progressively over time . This indicates the product’s stability and its long-term effects on cellular function.

Metabolic Pathways

L-Phenylalanine (ring-13C6) is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . A notable pathway is the conversion process from Phenylalanine to Tyrosine .

Transport and Distribution

L-Phenylalanine (ring-13C6) is transported and distributed within cells and tissues. The specific transporters or binding proteins it interacts with are not mentioned in the available literature. It has been observed that L-Phenylalanine (ring-13C6) shows higher abundances in viable tumor regions compared to non-viable regions .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: L-Fenilalanina-13C6 se sintetiza a través de un proceso químico de varios pasos que implica la incorporación de isótopos de carbono-13 en el anillo fenilo de L-Fenilalanina. La síntesis generalmente comienza con benceno marcado con carbono-13 disponible comercialmente, que se somete a una serie de reacciones que incluyen nitración, reducción y aminación para formar la fenilalanina marcada .

Métodos de Producción Industrial: La producción industrial de L-Fenilalanina-13C6 implica la fermentación microbiana utilizando cepas modificadas genéticamente de Escherichia coli. Estas cepas están diseñadas para incorporar glucosa marcada con carbono-13 en la vía de biosíntesis de la fenilalanina, lo que da como resultado la producción de L-Fenilalanina-13C6. El compuesto luego se purifica mediante diversas técnicas cromatográficas para lograr una alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: L-Fenilalanina-13C6 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Conversión a L-Tirosina-13C6 a través de la hidroxilación.

Reducción: Reducción del grupo carboxilo para formar feniletilamina-13C6.

Sustitución: Halogenación del anillo fenilo para formar derivados halogenados.

Reactivos y Condiciones Comunes:

Oxidación: Catalizada por enzimas como la fenilalanina hidroxilasa en presencia de tetrahidrobiopterina y oxígeno.

Reducción: Utiliza agentes reductores como el hidruro de aluminio y litio (LiAlH4) en condiciones anhidras.

Productos Principales:

L-Tirosina-13C6: Formada a través de la hidroxilación.

Feniletilamina-13C6: Formada a través de la reducción.

Derivados halogenados: Formados a través de reacciones de sustitución.

Comparación Con Compuestos Similares

L-Tyrosine-13C6: Another labeled amino acid used to study metabolic pathways.

L-Phenylalanine-d5: A deuterium-labeled version of phenylalanine used in similar research applications.

L-Tryptophan-13C11: A labeled aromatic amino acid used to study protein synthesis and metabolism.

Uniqueness: L-Phenylalanine-13C6 is unique due to its specific labeling of the phenyl ring with carbon-13 isotopes, which provides detailed insights into the metabolic fate of phenylalanine. This specificity allows for precise tracing and quantification in metabolic studies, making it a valuable tool in research .

Propiedades

Número CAS |

180268-82-0 |

|---|---|

Fórmula molecular |

C9H11NO2 |

Peso molecular |

171.15 g/mol |

Nombre IUPAC |

(2S)-2-amino-3-((1,2,3,4,5,6-13C6)cyclohexatrienyl)propanoic acid |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,7+1 |

Clave InChI |

COLNVLDHVKWLRT-KILZIXFTSA-N |

SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N |

SMILES isomérico |

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C[C@@H](C(=O)O)N |

SMILES canónico |

C1=CC=C(C=C1)CC(C(=O)O)N |

Sinónimos |

(2S)-2-Amino-3-phenylpropanoic Acid-13C6; (S)-(-)-Phenylalanine-13C6; (S)-α-Amino-β-phenylpropionic Acid-13C6; (S)-α-Aminohydrocinnamic Acid-13C6; (S)-α-Amino-benzenepropanoic Acid-13C6; |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B588695.png)

![strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B588697.png)